molecular formula C16H22O10 B1179555 oad protein CAS No. 135494-87-0

oad protein

Cat. No.: B1179555
CAS No.: 135494-87-0
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Description

The term "OAD protein" refers to two distinct entities in scientific literature, necessitating clarification:

Properties

CAS No.

135494-87-0

Molecular Formula

C16H22O10

Synonyms

oad protein

Origin of Product

United States

Comparison with Similar Compounds

Bacteriophage T5 Oad Protein

The this compound (67 kDa) encoded by the oad gene of bacteriophage T5 is a host receptor-binding protein critical for phage infectivity. It comprises 640 amino acids with a high glycine (11.8%), serine (10.5%), and tyrosine (4.8%) content, distinguishing it from typical E. coli proteins. Its codon usage reflects the A+T-rich T5 genome, with 74% of codons ending in A or T and 46.1% terminating in T residues—a feature shared with other T5 genes like the D15 exonuclease and D7-8-9 DNA polymerase .

Bacterial Oxaloacetate Decarboxylase (OAD) Complex

The OAD complex in Vibrio cholerae and related pathogens is a Na+-pumping membrane protein essential for anaerobic citrate fermentation. It consists of three subunits:

  • Oad-α : A biotinylated extrinsic protein catalyzing oxaloacetate decarboxylation.
  • Oad-γ : A bitopic membrane protein with a cytosolic tail (Oad-γ′) binding Oad-α.
  • Oad-β : A transmembrane Na+ channel .

Comparative Analysis with Similar Proteins

Bacteriophage T5 Oad vs. Phage Receptor Proteins

T5 Oad shares functional parallels with T2 phage gpl38, a receptor-binding protein. Both exhibit elevated glycine (T5: 11.8%; T2: ~10%) and serine (T5: 10.5%; T2: ~9%) content, but T5 Oad uniquely contains 4.8% tyrosine, absent in gpl48 .

Table 1: Amino Acid Composition Comparison

Protein Gly (%) Ser (%) Tyr (%) Codon A/T Bias (%)
T5 Oad 11.8 10.5 4.8 74
T2 gpl38 ~10 ~9 0 Not reported

OAD Complex vs. Pyruvate Carboxylase (PC)

The OAD complex shares structural and mechanistic similarities with pyruvate carboxylase (PC) , a biotin-dependent enzyme. Both utilize biotin cofactors for carboxyl transfer, but their quaternary structures differ:

  • PC : Tetrameric organization with distinct biotin carboxylase (BC) and carboxyltransferase (CT) domains.
  • OAD : Trimeric membrane complex lacking a BC domain. Sequence alignment reveals homology between Oad-α/γ′ and PC’s CT domain, suggesting convergent functional motifs despite divergent roles .

Table 2: Structural and Functional Comparison

Feature OAD Complex Pyruvate Carboxylase (PC)
Subunits Oad-α, Oad-γ, Oad-β BC, CT, BCCP domains
Localization Membrane-bound Cytoplasmic
Function Na+ transport, decarboxylation Anaplerotic CO2 fixation
Biotinylation Oad-α BCCP domain

Key Research Findings

OAD-PC Evolutionary Link : Structural similarities between Oad-α/γ′ and PC’s CT domain imply conserved carboxyltransfer mechanisms, though OAD’s membrane integration and Na+-pumping function are distinct adaptations .

Functional Divergence : While PC supports central metabolism, OAD facilitates energy conservation in pathogens, highlighting how structural parallels can underpin divergent biological roles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying protein-protein interaction networks in dynamic biological systems?

  • Methodological Answer : Use graph neural network (GNN) frameworks like Online Adversarial Distillation (OAD) to model dynamic protein interactions. Incorporate datasets such as Protein-Protein Interaction (PPI) networks and validate results using architectures like GCN, GAT, or GraphSAGE . Structural alignment tools like Foldseek can further refine predictions by comparing query structures against databases like SCOP or AlphaFold .

Q. How can researchers validate protein interaction data across conflicting public databases?

  • Methodological Answer : Cross-reference data using platforms like UniProt and Ensembl for sequence homology checks . For functional validation, apply statistical models such as mixed models for repeated measurements (MMRM) to account for variability in background conditions (e.g., metabolic states or co-administered therapies) .

Q. What are the best practices for quantifying oat protein fractions (albumins, globulins, prolamins) in agricultural research?

  • Methodological Answer : Employ sequential extraction protocols using solvents like water (albumins), saline (globulins), and alcohol-based solutions (prolamins). Validate via SDS-PAGE or LC-MS/MS, referencing established oat proteome databases .

Advanced Research Questions

Q. How can cross-species protein function prediction be improved despite low sequence homology?

  • Methodological Answer : Integrate machine learning models trained on structural and functional data rather than sequence alone. Use Foldseek for fold-level comparisons and leverage databases like Homstrad for conserved structural motifs . Address divergence by prioritizing functionally annotated domains in UniProt .

Q. What strategies resolve contradictions in antioxidant protein annotation across databases?

  • Methodological Answer : Curate datasets from experimentally validated sources like the Antioxidant Protein Database (AOD) and exclude ambiguous entries (e.g., non-standard residues). Apply PISCES-culled negative datasets to reduce false positives .

Q. How do dynamic graph environments impact the reproducibility of PPI predictions in GNN models?

  • Methodological Answer : Use adversarial training in frameworks like OAD to simulate evolving interaction networks. Benchmark against static models (e.g., GCN) and evaluate robustness via node classification tasks on datasets like ModelNet40 .

Data and Resource Management

Q. What tools are essential for integrating multi-omics data in protein function studies?

  • Methodological Answer : Utilize APIs like the Proteins API for programmatic access to UniProt, Ensembl, and structural data. For variant analysis, apply VCFtools to filter genetic variations impacting protein interactions .

Q. How can researchers address biases in manually curated protein interaction databases?

  • Methodological Answer : Implement automated annotation pipelines with cross-referencing to high-confidence datasets (e.g., AOD or AlphaFold). Validate using orthogonal methods like yeast two-hybrid assays or co-immunoprecipitation .

Tables for Key Methodological Comparisons

Tool/Database Application Reference
FoldseekStructural alignment and fold prediction
Proteins APIProgrammatic data retrieval
Antioxidant Protein DBCurated antioxidant protein data
OAD FrameworkDynamic PPI modeling with GNNs

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